molecular formula C10H8F2N2S B12124653 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B12124653
M. Wt: 226.25 g/mol
InChI Key: CFOZMBZHTFNWQA-UHFFFAOYSA-N
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Description

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-difluorobenzyl bromide with thioamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14)

InChI Key

CFOZMBZHTFNWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=CN=C(S2)N)F

Origin of Product

United States

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